molecular formula C5H2F2IN B597624 2,5-Difluoro-3-iodopyridine CAS No. 1214377-11-3

2,5-Difluoro-3-iodopyridine

Cat. No. B597624
CAS RN: 1214377-11-3
M. Wt: 240.979
InChI Key: RXYFFMXJVNYJAN-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It is a type of pyridine, which is a class of compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of 2,5-Difluoro-3-iodopyridine and similar fluorinated pyridines often involves methods such as the Umemoto reaction and the Balts-Schiemann reaction . A common strategy is to prefunctionalize defined positions with halides, which can then be further transformed to other functional groups and substituents . For example, 2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane .


Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-3-iodopyridine consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms are substituted with fluorine atoms, and one carbon atom is substituted with an iodine atom .


Chemical Reactions Analysis

Fluoropyridines, such as 2,5-Difluoro-3-iodopyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-iodopyridine in chemical reactions often involves the migration of a halide in the corresponding position, which activates positions in heterocyclic systems for subsequent reactions .

Safety and Hazards

2,5-Difluoro-3-iodopyridine may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Future Directions

Fluoropyridines, including 2,5-Difluoro-3-iodopyridine, are of great interest in many fields of chemistry due to their unique properties . They are particularly useful in the search for new agricultural products having improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is a common chemical modification in this regard .

properties

IUPAC Name

2,5-difluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYFFMXJVNYJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-3-iodopyridine

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